Phosphoric acid, ethyl ester, potassium salt
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Overview
Description
Phosphoric acid, ethyl ester, potassium salt is a chemical compound that belongs to the class of organophosphates. It is formed by the esterification of phosphoric acid with ethanol, followed by neutralization with potassium hydroxide. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, ethyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with ethanol. The reaction typically involves the following steps:
Esterification: Phosphoric acid reacts with ethanol in the presence of a catalyst, such as sulfuric acid, to form ethyl phosphate.
Neutralization: The ethyl phosphate is then neutralized with potassium hydroxide to form the potassium salt of phosphoric acid, ethyl ester.
The reaction conditions for esterification usually involve heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is then purified through filtration and crystallization processes.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, ethyl ester, potassium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to form phosphoric acid and ethanol.
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions. Acidic hydrolysis uses a strong acid like hydrochloric acid, while basic hydrolysis uses a strong base like sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid and ethanol.
Oxidation: Various oxidized products depending on the conditions.
Substitution: New esters or other substituted products.
Scientific Research Applications
Phosphoric acid, ethyl ester, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical studies, particularly in the study of phosphorylation processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of phosphoric acid, ethyl ester, potassium salt involves its ability to participate in phosphorylation reactions. It can transfer its phosphate group to other molecules, which is a crucial process in many biochemical pathways. The compound interacts with various molecular targets, including enzymes and proteins, to modulate their activity and function.
Comparison with Similar Compounds
Phosphoric acid, ethyl ester, potassium salt can be compared with other similar compounds such as:
Phosphoric acid, methyl ester, potassium salt: Similar in structure but with a methyl group instead of an ethyl group.
Phosphoric acid, butyl ester, potassium salt: Contains a butyl group, leading to different physical and chemical properties.
Phosphoric acid, isopropyl ester, potassium salt: Has an isopropyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific ester group, which influences its solubility, reactivity, and suitability for various applications.
Properties
CAS No. |
64864-09-1 |
---|---|
Molecular Formula |
C2H5K2O4P |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
dipotassium;ethyl phosphate |
InChI |
InChI=1S/C2H7O4P.2K/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);;/q;2*+1/p-2 |
InChI Key |
HEUAXSYUYZUAJZ-UHFFFAOYSA-L |
Canonical SMILES |
CCOP(=O)([O-])[O-].[K+].[K+] |
Related CAS |
1623-14-9 (Parent) |
Origin of Product |
United States |
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